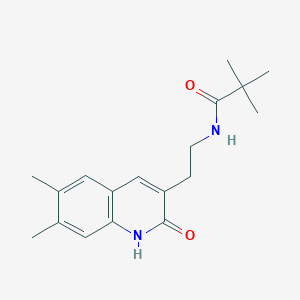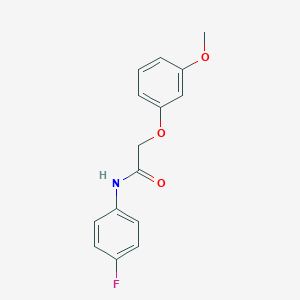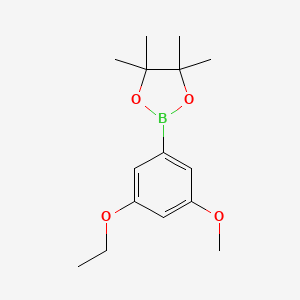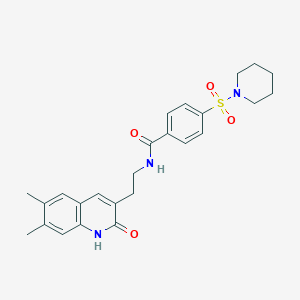![molecular formula C11H17NO2 B2477826 1-[3-(Oxolan-3-yl)pyrrolidin-1-yl]prop-2-en-1-one CAS No. 2189893-80-7](/img/structure/B2477826.png)
1-[3-(Oxolan-3-yl)pyrrolidin-1-yl]prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(Oxolan-3-yl)pyrrolidin-1-yl]prop-2-en-1-one, also known as OPP, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. OPP is a pyrrolidinyl-propenone compound that has been synthesized through a multi-step process.
Mecanismo De Acción
The mechanism of action of 1-[3-(Oxolan-3-yl)pyrrolidin-1-yl]prop-2-en-1-one is not fully understood, but it is believed to involve the inhibition of enzymes that play a role in various physiological processes. 1-[3-(Oxolan-3-yl)pyrrolidin-1-yl]prop-2-en-1-one has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can lead to an accumulation of acetylcholine in the brain, which can improve cognitive function. 1-[3-(Oxolan-3-yl)pyrrolidin-1-yl]prop-2-en-1-one has also been shown to inhibit the activity of monoamine oxidase, an enzyme that breaks down neurotransmitters such as dopamine, norepinephrine, and serotonin. Inhibition of monoamine oxidase can lead to an increase in the levels of these neurotransmitters, which can improve mood and cognitive function.
Biochemical and Physiological Effects
1-[3-(Oxolan-3-yl)pyrrolidin-1-yl]prop-2-en-1-one has been shown to have various biochemical and physiological effects. In vitro studies have shown that 1-[3-(Oxolan-3-yl)pyrrolidin-1-yl]prop-2-en-1-one can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. 1-[3-(Oxolan-3-yl)pyrrolidin-1-yl]prop-2-en-1-one has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. In addition, 1-[3-(Oxolan-3-yl)pyrrolidin-1-yl]prop-2-en-1-one has been shown to have anti-inflammatory and antioxidant effects, which can protect against oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[3-(Oxolan-3-yl)pyrrolidin-1-yl]prop-2-en-1-one has several advantages and limitations for lab experiments. One advantage is that it is a synthetic compound that can be easily synthesized in the lab. This allows for the production of large quantities of 1-[3-(Oxolan-3-yl)pyrrolidin-1-yl]prop-2-en-1-one for research purposes. Another advantage is that 1-[3-(Oxolan-3-yl)pyrrolidin-1-yl]prop-2-en-1-one has been shown to have low toxicity in animal studies, which makes it a potentially safer drug candidate compared to other compounds. However, one limitation is that the synthesis of 1-[3-(Oxolan-3-yl)pyrrolidin-1-yl]prop-2-en-1-one is a challenging process that requires specialized equipment and expertise. Another limitation is that the mechanism of action of 1-[3-(Oxolan-3-yl)pyrrolidin-1-yl]prop-2-en-1-one is not fully understood, which makes it difficult to design experiments to study its effects.
Direcciones Futuras
There are several future directions for research on 1-[3-(Oxolan-3-yl)pyrrolidin-1-yl]prop-2-en-1-one. One direction is to further investigate its potential as a drug candidate for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to study its potential as a ligand in metal-organic frameworks for gas storage and separation applications. Additionally, further studies are needed to understand the mechanism of action of 1-[3-(Oxolan-3-yl)pyrrolidin-1-yl]prop-2-en-1-one and to design experiments to study its effects. Finally, the synthesis of 1-[3-(Oxolan-3-yl)pyrrolidin-1-yl]prop-2-en-1-one could be optimized to make it a more efficient and cost-effective process.
Métodos De Síntesis
The synthesis of 1-[3-(Oxolan-3-yl)pyrrolidin-1-yl]prop-2-en-1-one involves a multi-step process that starts with the reaction of 3-hydroxypropanal with N-methylpyrrolidine. The resulting product is then reacted with acetic anhydride to form a diester, which is further reacted with ethylamine to obtain the desired product, 1-[3-(Oxolan-3-yl)pyrrolidin-1-yl]prop-2-en-1-one. The synthesis of 1-[3-(Oxolan-3-yl)pyrrolidin-1-yl]prop-2-en-1-one is a challenging process that requires careful control of reaction conditions and purification techniques.
Aplicaciones Científicas De Investigación
1-[3-(Oxolan-3-yl)pyrrolidin-1-yl]prop-2-en-1-one has been studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 1-[3-(Oxolan-3-yl)pyrrolidin-1-yl]prop-2-en-1-one has been investigated as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. 1-[3-(Oxolan-3-yl)pyrrolidin-1-yl]prop-2-en-1-one has also been used as a ligand in metal-organic frameworks for gas storage and separation applications. In organic synthesis, 1-[3-(Oxolan-3-yl)pyrrolidin-1-yl]prop-2-en-1-one has been used as a building block for the synthesis of complex molecules.
Propiedades
IUPAC Name |
1-[3-(oxolan-3-yl)pyrrolidin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-2-11(13)12-5-3-9(7-12)10-4-6-14-8-10/h2,9-10H,1,3-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQIOHXWOSKDGIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(C1)C2CCOC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(Oxolan-3-yl)pyrrolidin-1-yl]prop-2-en-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(3-Chlorophenyl)amino]-5-oxopentanoic acid](/img/structure/B2477743.png)
![2-bromo-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2477744.png)
![2-[[5-[2-(4-methylphenyl)quinolin-4-yl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetic Acid](/img/structure/B2477745.png)
![3'-(3-Chloro-4-methylphenyl)-1-(2-methylbenzyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide](/img/structure/B2477746.png)
![3-Oxa-8-azaspiro[5.6]dodec-10-ene;hydrochloride](/img/structure/B2477747.png)
![2-(ethylthio)-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2477748.png)
![3-Benzhydryl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-1-phenylurea](/img/structure/B2477750.png)


![N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-4-nitrobenzamide](/img/structure/B2477758.png)

![2-{[3-chloro-2-(2-ethoxyethoxy)phenyl]amino}-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2477761.png)

